molecular formula C21H30N2O4S B288238 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B288238
M. Wt: 406.5 g/mol
InChI Key: XXLAEFAPMKKSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, also known as SB-269970, is a selective 5-HT7 receptor antagonist. The 5-HT7 receptor is a subtype of the serotonin receptor family, which plays a crucial role in various physiological functions. SB-269970 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one selectively binds to and blocks the 5-HT7 receptor, which is primarily located in the central nervous system. The 5-HT7 receptor plays a crucial role in regulating various physiological functions, including mood, sleep, and cognition. By blocking the 5-HT7 receptor, 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one modulates the activity of the serotonin system, leading to changes in these physiological functions.
Biochemical and Physiological Effects
1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce anxiety and depressive-like behaviors in animal models of depression and anxiety disorders. Additionally, 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been shown to regulate circadian rhythms and sleep-wake cycles.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is its selectivity for the 5-HT7 receptor, which allows for more precise targeting of this receptor subtype. Additionally, 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been extensively studied in animal models, making it a valuable tool for preclinical research. However, one limitation of 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is its relatively low potency, which may limit its effectiveness in some experimental settings.

Future Directions

There are several potential future directions for research on 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying its effects on circadian rhythms and sleep-wake cycles. Finally, the development of more potent and selective 5-HT7 receptor antagonists may lead to more effective treatments for these conditions.

Synthesis Methods

The synthesis of 1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves several steps, including the reaction of 4-methoxyphenylpiperazine with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by the reaction of the resulting compound with 7,7-dimethylbicyclo[2.2.1]heptan-2-one and sodium hydride. The final product is obtained after purification and isolation using chromatographic techniques.

Scientific Research Applications

1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. It has also been studied for its potential role in regulating circadian rhythms and sleep-wake cycles.

properties

Product Name

1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C21H30N2O4S/c1-20(2)16-8-9-21(20,19(24)14-16)15-28(25,26)23-12-10-22(11-13-23)17-4-6-18(27-3)7-5-17/h4-7,16H,8-15H2,1-3H3

InChI Key

XXLAEFAPMKKSHM-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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